molecular formula C21H22N2O B5568106 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole

1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole

Cat. No. B5568106
M. Wt: 318.4 g/mol
InChI Key: CBVXOHOMFJNLBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, carbene complexes of cycloplatinated 1H-indole derivatives have been synthesized through reactions involving platinum coordination to dimethylsulfoxide (DMSO), followed by substitution reactions with various ligands, showcasing a method that could potentially be adapted for the synthesis of 1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole or related compounds (Tollari et al., 2000).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical in determining their reactivity and interaction with other molecules. The planarity of the indole system and its electronic distribution are key features. For example, studies on various indole derivatives have shown how substituents affect the molecule's overall geometry and electronic properties, influencing its potential chemical behavior (Govindasamy et al., 1999).

Chemical Reactions and Properties

Indole compounds participate in a range of chemical reactions, reflecting their versatile chemical properties. For instance, N-acyl indoles undergo diastereoselective intramolecular Friedel-Crafts alkylation, yielding functionalized 1H-pyrrolo[1,2-a]indoles with high yields and selectivity, indicating the potential reactivity of indole derivatives under catalytic conditions (Patil et al., 2011).

Scientific Research Applications

Structural and Synthetic Applications

  • Molecular Structure and Crystallography : A study by Govindasamy et al. (1999) focused on the molecular structure of a related compound, detailing its crystallographic characteristics and highlighting the importance of such compounds in understanding molecular interactions and geometries (Govindasamy, Velmurugan, Raj, & Fun, 1999).
  • Synthetic Pathways for Heterocyclic Skeletons : Research by Lötter et al. (2007) explored the synthesis of indolo[2,1-a]isoquinolines and related analogues, indicating the relevance of these frameworks in pharmaceutical and organic chemistry (Lötter, Pathak, Sello, Fernandes, Otterlo, & Koning, 2007).
  • Catalytic Applications and Complex Formation : A study by Tollari et al. (2000) discussed the formation of carbene complexes with cycloplatinated derivatives of indoles, demonstrating their potential in catalysis and organometallic chemistry (Tollari, Cenini, Penoni, Granata, Palmisano, & Demartin, 2000).

Biological and Pharmaceutical Potential

  • Pharmacological Evaluation : Nirogi et al. (2011) synthesized and evaluated a series of 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles for their binding affinities to the 5-HT6 receptor, showcasing the potential of indole derivatives in developing new therapeutics (Nirogi, Dwarampudi, Kambhampati, Bhatta, Kota, Shinde, Badange, Jayarajan, Bhyrapuneni, & Dubey, 2011).
  • Scavenging Agents for Carbonyls : Research by Zadeh and Yaylayan (2019) highlighted the role of indole as an efficient scavenging agent for methylglyoxal and related carbonyls, emphasizing its utility in reducing harmful Maillard reaction products in food (Zadeh & Yaylayan, 2019).

properties

IUPAC Name

(1-methylindol-6-yl)-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-15-6-3-4-7-18(15)19-8-5-12-23(19)21(24)17-10-9-16-11-13-22(2)20(16)14-17/h3-4,6-7,9-11,13-14,19H,5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVXOHOMFJNLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)C3=CC4=C(C=C3)C=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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